molecular formula C9H18N2O B130319 1-(2,2-Dimethylpropanoyl)piperazine CAS No. 155295-47-9

1-(2,2-Dimethylpropanoyl)piperazine

Cat. No.: B130319
CAS No.: 155295-47-9
M. Wt: 170.25 g/mol
InChI Key: FPXOBQQMHSMJMN-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antipsychotic, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride. The process can be optimized to yield high purity and yield of the compound. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve desired outcomes.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related piperazine compounds showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting antifungal activity against Aspergillus species . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Analgesic Effects

Piperazine derivatives are also investigated for their analgesic properties. A related study highlighted the analgesic activities of various piperazine derivatives, suggesting that modifications to the piperazine ring can enhance pain relief efficacy . The specific analgesic profile of this compound remains to be fully elucidated but warrants further exploration.

Central Nervous System (CNS) Activity

Piperazines are frequently studied for their effects on the CNS. A recent discovery highlighted a novel piperazine derivative that selectively activates TRPC6 channels in neuronal models, demonstrating synaptoprotective properties in Alzheimer’s disease models . This suggests that this compound may similarly interact with CNS targets, potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Antipsychotic Properties : Piperazines have been shown to act as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action is beneficial for treating psychotic disorders . While specific studies on this compound are scarce, its pharmacological profile may align with these findings.
  • Cytotoxicity : Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation . Investigating the cytotoxic potential of this compound could reveal its utility in oncology.

Data Table: Biological Activities of Piperazine Derivatives

Activity Type Related Compounds Observed Effects Reference
AntibacterialPiperazine derivativesEffective against Staphylococcus aureus, Bacillus subtilis
AntifungalPiperazinesActive against Aspergillus species
AnalgesicVarious piperazinesPain relief in experimental models
CNS ActivityTRPC6 activating derivativesNeuroprotective effects in Alzheimer’s models
CytotoxicityPiperazine derivativesInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOBQQMHSMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375754
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155295-47-9
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Dimethylpropanoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.